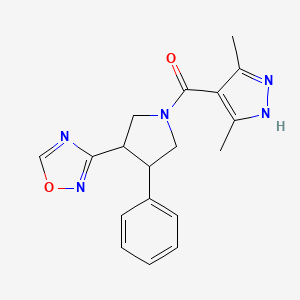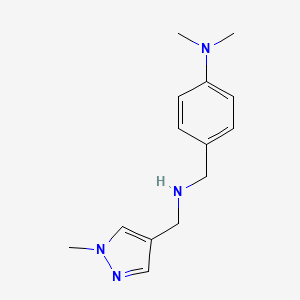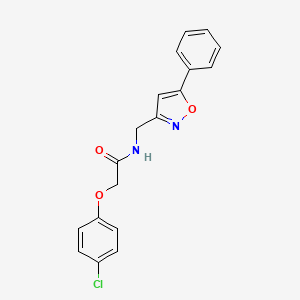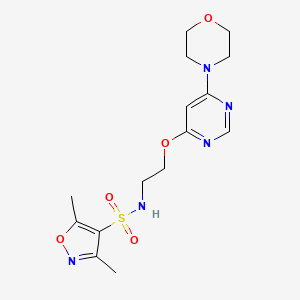![molecular formula C26H28N4O3 B2627625 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide CAS No. 941933-99-9](/img/no-structure.png)
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H28N4O3 and its molecular weight is 444.535. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Conformations and Structural Analysis
Research on similar compounds, such as 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, reveals insights into different molecular conformations co-existing within structures. These studies contribute to understanding the molecular flexibility, hydrogen bonding, and potential for designing molecules with desired physical and chemical properties (Narayana et al., 2016).
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrate significant antioxidant activity and provide a foundation for the development of new therapeutic agents. This illustrates the potential of pyrazole-acetamide derivatives in medicinal chemistry and bioinorganic chemistry (Chkirate et al., 2019).
Antimicrobial Activity
Studies on new heterocycles incorporating antipyrine moiety, related to the pyrazole and acetamide groups, have shown promising antimicrobial activities. This highlights the potential of such compounds in developing new antimicrobial agents, which could address the growing concern of antibiotic resistance (Bondock et al., 2008).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of crystalline acetamides structures, including those similar in structure to the query compound, have provided insights into their potential applications in photonic devices, optical switches, modulators, and other optical energy applications. This research area opens up possibilities for the use of pyrazole-acetamide derivatives in advanced optical and electronic materials (Castro et al., 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine, which is synthesized from 4-butoxyaniline and 2,3-dichloropyrazine. The second intermediate is N-(2,3-dimethylphenyl)acetamide, which is synthesized from 2,3-dimethylaniline and acetic anhydride. These two intermediates are then coupled using EDCI/HOBt coupling reagents to form the final product.", "Starting Materials": [ "4-butoxyaniline", "2,3-dichloropyrazine", "2,3-dimethylaniline", "acetic anhydride", "EDCI/HOBt coupling reagents" ], "Reaction": [ "Synthesis of 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine: 4-butoxyaniline is reacted with 2,3-dichloropyrazine in the presence of a base such as potassium carbonate to form the intermediate 2-(4-butoxyphenyl)-4-chloropyrazolo[1,5-a]pyrazine. This intermediate is then treated with ammonia to form the final intermediate 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine.", "Synthesis of N-(2,3-dimethylphenyl)acetamide: 2,3-dimethylaniline is reacted with acetic anhydride in the presence of a base such as sodium acetate to form N-(2,3-dimethylphenyl)acetamide.", "Coupling of intermediates: The two intermediates, 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine and N-(2,3-dimethylphenyl)acetamide, are coupled using EDCI/HOBt coupling reagents in the presence of a base such as triethylamine to form the final product 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide." ] } | |
Numéro CAS |
941933-99-9 |
Formule moléculaire |
C26H28N4O3 |
Poids moléculaire |
444.535 |
Nom IUPAC |
2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C26H28N4O3/c1-4-5-15-33-21-11-9-20(10-12-21)23-16-24-26(32)29(13-14-30(24)28-23)17-25(31)27-22-8-6-7-18(2)19(22)3/h6-14,16H,4-5,15,17H2,1-3H3,(H,27,31) |
Clé InChI |
PPTOUGXWTDSVCV-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC(=C4C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(3-Chlorophenyl)piperazin-1-yl]-(6-cyclopropylpyrimidin-4-yl)methanone](/img/structure/B2627548.png)
![6-Phenyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-2-azaspiro[3.3]heptane](/img/structure/B2627550.png)
![6-(4-Chlorophenyl)-2-[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2627551.png)
![7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2627552.png)


![N-(2,4-difluorophenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2627557.png)



![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2627564.png)

